6-Aminoindazole vs. 5-Aminoindazole: Thermodynamic Stability
The 6-aminoindazole core, which constitutes the scaffold of the target compound, is thermodynamically more stable than its 5-amino positional isomer. Combustion calorimetry and Knudsen effusion measurements established that the standard molar enthalpy of formation in the gaseous phase (ΔfHm°(g)) at T = 298.15 K is 263.0 ± 1.7 kJ·mol⁻¹ for 6-aminoindazole versus 265.1 ± 1.8 kJ·mol⁻¹ for 5-aminoindazole [1]. This 2.1 kJ·mol⁻¹ difference was corroborated by high-level ab initio G3(MP2)//B3LYP calculations, confirming 6-aminoindazole as the most stable isomer from a thermodynamic standpoint.
| Evidence Dimension | Standard molar enthalpy of formation in gaseous phase (ΔfHm°(g)) at 298.15 K |
|---|---|
| Target Compound Data | 263.0 ± 1.7 kJ·mol⁻¹ (6-aminoindazole core) |
| Comparator Or Baseline | 265.1 ± 1.8 kJ·mol⁻¹ (5-aminoindazole) |
| Quantified Difference | Δ = 2.1 kJ·mol⁻¹ lower for 6-amino isomer; 6-aminoindazole is the thermodynamically most stable isomer |
| Conditions | Combustion calorimetry; Knudsen effusion vapour pressure measurements; G3(MP2)//B3LYP computational validation; T = 298.15 K, p° = 0.1 MPa |
Why This Matters
Greater thermodynamic stability of the 6-amino core translates into a more robust starting material for multi-step synthetic sequences, reducing risk of thermal degradation or rearrangement during reactions conducted at elevated temperatures, and providing batch-to-batch consistency that is critical for reproducible SAR studies.
- [1] Ribeiro da Silva, M.A.V., Cabral, J.I.T.A., Cimas, Á. Experimental and computational study of the energetics of 5- and 6-aminoindazole. The Journal of Chemical Thermodynamics, 2010, 42(10), 1240–1247. DOI: 10.1016/j.jct.2010.05.008. View Source
